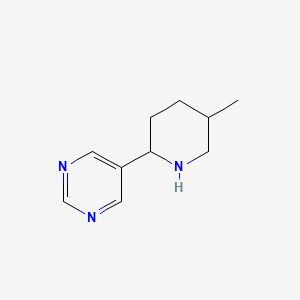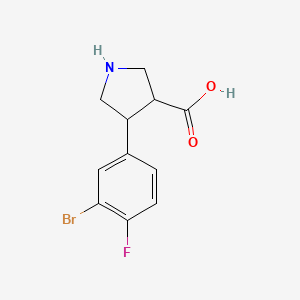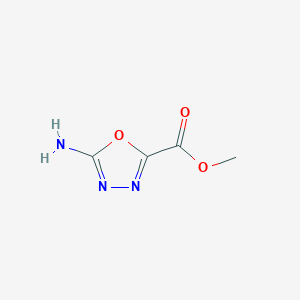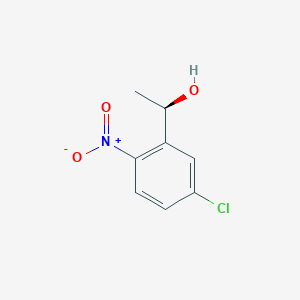
5-(5-Methyl-2-piperidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Methyl-2-piperidinyl)pyrimidine is a heterocyclic compound that features both a pyrimidine ring and a piperidine ring. The presence of these two rings makes it a compound of interest in various fields, including medicinal chemistry and organic synthesis. The pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3, while the piperidine ring is a six-membered ring containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-2-piperidinyl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 5-methyl-2-piperidinone with a suitable pyrimidine precursor under specific conditions. The reaction typically requires the use of an acid catalyst and an inert solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Methyl-2-piperidinyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
5-(5-Methyl-2-piperidinyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a similar structure but different functional groups.
Pyrimido[1,2-a]benzimidazole: Contains a fused pyrimidine and benzimidazole ring system.
Pyrazolo[1,5-a]pyrimidine: Features a pyrazole ring fused to a pyrimidine ring.
Uniqueness
5-(5-Methyl-2-piperidinyl)pyrimidine is unique due to the presence of both a piperidine and a pyrimidine ring, which imparts distinct chemical and biological properties. This dual-ring structure makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H15N3 |
|---|---|
Peso molecular |
177.25 g/mol |
Nombre IUPAC |
5-(5-methylpiperidin-2-yl)pyrimidine |
InChI |
InChI=1S/C10H15N3/c1-8-2-3-10(13-4-8)9-5-11-7-12-6-9/h5-8,10,13H,2-4H2,1H3 |
Clave InChI |
PKXBPLHJOXVHMS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(NC1)C2=CN=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid](/img/no-structure.png)





![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)



